N-[4-(thiadiazol-4-yl)phenyl]acetamide
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Overview
Description
N-[4-(thiadiazol-4-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug. It is a member of the thiadiazole family, which is known for its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of N-[4-(thiadiazol-4-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of various neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation, pain, and fever in animal models. It has also been found to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurological disorders. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(thiadiazol-4-yl)phenyl]acetamide is its diverse pharmacological activities. It has been shown to have potential applications in the treatment of various diseases, making it an attractive target for drug development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects. Additionally, it may have off-target effects, which can complicate its use in animal models.
Future Directions
For its study include further investigation of its mechanism of action, exploration of its potential applications in the treatment of neurological disorders, and evaluation of its pharmacokinetics and toxicity in animal models.
Synthesis Methods
The synthesis of N-[4-(thiadiazol-4-yl)phenyl]acetamide involves the reaction of 4-(thiadiazol-4-yl)aniline with acetic anhydride in the presence of a catalyst. The reaction yields this compound with a high yield and purity. This method has been optimized in recent years to increase the efficiency and reduce the cost of production.
Scientific Research Applications
N-[4-(thiadiazol-4-yl)phenyl]acetamide has been extensively studied for its potential pharmacological activities. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
N-[4-(thiadiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-8(3-5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYUTWUXLFWPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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